molecular formula C15H15NO3 B6148743 methyl 2-amino-4-(benzyloxy)benzoate CAS No. 189063-59-0

methyl 2-amino-4-(benzyloxy)benzoate

Cat. No. B6148743
CAS RN: 189063-59-0
M. Wt: 257.3
InChI Key:
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Description

Methyl 2-amino-4-(benzyloxy)benzoate, commonly known as MBB, is an organic compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 131-132°C. MBB has a strong, sweet odor and is soluble in water. MBB has been used as a building block for various synthetic compounds and has also been used in the synthesis of various drugs. MBB has been used in the investigation of various biochemical and physiological effects, and has potential applications in many areas of research.

Scientific Research Applications

MBB has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various compounds, including drugs and pharmaceuticals. MBB has also been used in the investigation of various biochemical and physiological effects. It has been used in the study of the effects of various drugs on the central nervous system, as well as in the study of the effects of various hormones on the body. MBB has also been used in the study of the effects of various drugs on the immune system.

Mechanism of Action

MBB is believed to act as a modulator of various biochemical and physiological processes. It is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). MBB is also believed to act as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
MBB has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. MBB has also been shown to have an effect on the central nervous system, as it has been shown to have an effect on the serotonin 5-HT1A receptor. MBB has also been shown to have an effect on the immune system, as it has been shown to have an effect on the production of various cytokines.

Advantages and Limitations for Lab Experiments

The use of MBB in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, MBB is relatively stable and has a low toxicity. However, there are some limitations to the use of MBB in laboratory experiments. It is a relatively weak modulator of biochemical and physiological processes, and it has a relatively short half-life.

Future Directions

The use of MBB in scientific research has a wide range of potential applications. It could be used to investigate the effects of various drugs on the central nervous system and the immune system. It could also be used to investigate the effects of various hormones on the body. Additionally, MBB could be used to investigate the effects of various compounds on the production of various cytokines. Furthermore, MBB could be used to investigate the effects of various compounds on the activity of various enzymes.

Synthesis Methods

MBB can be synthesized by a variety of methods. The most common method is the reaction of benzyl bromide and 2-amino-4-chlorobenzoic acid in the presence of a base such as potassium carbonate. This reaction yields MBB in a yield of approximately 80%. Another method of synthesis is the reaction of benzyl bromide and 2-amino-4-nitrobenzoic acid in the presence of a base such as potassium carbonate. This reaction yields MBB in a yield of approximately 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-4-(benzyloxy)benzoate involves the reaction of 2-hydroxy-4-(benzyloxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to yield the final product.", "Starting Materials": [ "2-hydroxy-4-(benzyloxy)benzoic acid", "thionyl chloride", "methylamine" ], "Reaction": [ "Step 1: 2-hydroxy-4-(benzyloxy)benzoic acid is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with excess methylamine in the presence of a base such as triethylamine to yield the final product, methyl 2-amino-4-(benzyloxy)benzoate.", "Step 3: The product is purified by recrystallization from a suitable solvent such as ethanol or methanol." ] }

CAS RN

189063-59-0

Product Name

methyl 2-amino-4-(benzyloxy)benzoate

Molecular Formula

C15H15NO3

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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